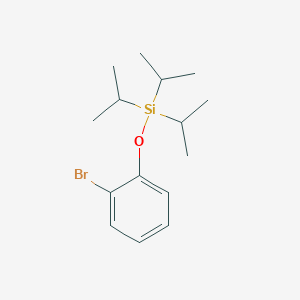

(2-Bromophenoxy)triisopropylsilane

Beschreibung

BenchChem offers high-quality (2-Bromophenoxy)triisopropylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromophenoxy)triisopropylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-bromophenoxy)-tri(propan-2-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BrOSi/c1-11(2)18(12(3)4,13(5)6)17-15-10-8-7-9-14(15)16/h7-13H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKVJKKIFDUDIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BrOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

378787-34-9 | |

| Record name | 378787-34-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Bromophenoxy)triisopropylsilane: A Comprehensive Technical Guide for Advanced Synthesis

CAS Number: 378787-34-9

Molecular Formula: C₁₅H₂₅BrOSi

Molecular Weight: 329.35 g/mol

Introduction

(2-Bromophenoxy)triisopropylsilane is a versatile organosilicon compound that serves as a key intermediate in modern organic synthesis, particularly within the realms of pharmaceutical research and drug development. Its unique structure, featuring a sterically hindered triisopropylsilyl (TIPS) ether and a reactive bromo-aromatic moiety, offers a powerful combination of stability and reactivity. This guide provides an in-depth exploration of its synthesis, properties, and applications, with a focus on its strategic use in the construction of complex molecular architectures relevant to medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of (2-Bromophenoxy)triisopropylsilane is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| CAS Number | 378787-34-9 | [1] |

| Molecular Formula | C₁₅H₂₅BrOSi | [1] |

| Molecular Weight | 329.35 | [1] |

| Appearance | Likely a colorless to pale yellow liquid or solid | General knowledge based on similar compounds |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, diethyl ether, hexanes) | General knowledge based on similar compounds |

| Stability | The TIPS ether provides significant steric protection, rendering the compound relatively stable under neutral and basic conditions. It is susceptible to cleavage under acidic conditions or in the presence of fluoride ions. | [2][3] |

Synthesis of (2-Bromophenoxy)triisopropylsilane

The synthesis of (2-Bromophenoxy)triisopropylsilane is typically achieved through the silylation of 2-bromophenol. The triisopropylsilyl (TIPS) group is a bulky protecting group that can be introduced selectively onto the phenolic hydroxyl group.

Synthetic Pathway

The general reaction involves the deprotonation of 2-bromophenol with a suitable base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with a triisopropylsilylating agent, such as triisopropylsilyl chloride (TIPSCl).

Caption: General synthetic scheme for (2-Bromophenoxy)triisopropylsilane.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the silylation of phenols.[4]

Materials:

-

2-Bromophenol

-

Triisopropylsilyl chloride (TIPSCl)

-

Imidazole or Triethylamine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-bromophenol (1.0 eq) in anhydrous DCM or THF, add imidazole (1.5-2.0 eq) or triethylamine (1.5-2.0 eq).

-

Stir the mixture at room temperature until all solids have dissolved.

-

Slowly add triisopropylsilyl chloride (1.1-1.2 eq) to the solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford pure (2-Bromophenoxy)triisopropylsilane.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Silylating agents like TIPSCl are sensitive to moisture, which can lead to hydrolysis and the formation of silanols, reducing the yield of the desired product.

-

Base: A base is required to deprotonate the weakly acidic phenolic hydroxyl group, generating the more nucleophilic phenoxide anion, which readily attacks the silicon center of TIPSCl. Imidazole is often preferred as it can also act as a nucleophilic catalyst.

-

Stoichiometry: A slight excess of the silylating agent and base is often used to ensure complete conversion of the starting material.

-

Workup: The aqueous workup is designed to remove the hydrochloride salt of the base and any unreacted starting materials or water-soluble byproducts.

Spectroscopic Characterization (Predicted)

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.5-6.8 ppm (m, 4H): Aromatic protons of the bromophenyl ring. The ortho, meta, and para protons will exhibit distinct multiplicities and coupling constants.

-

δ 1.3-1.0 ppm (m, 21H): Protons of the three isopropyl groups on the silicon atom, likely appearing as overlapping doublets and a septet.

¹³C NMR (CDCl₃, 100 MHz):

-

δ 155-150 ppm: Aromatic carbon attached to the oxygen atom (C-O).

-

δ 135-110 ppm: Other aromatic carbons, including the carbon attached to bromine (C-Br).

-

δ ~18 ppm: Methine carbons of the isopropyl groups.

-

δ ~12 ppm: Methyl carbons of the isopropyl groups.

IR (neat):

-

~3060 cm⁻¹: Aromatic C-H stretching.

-

~2940, 2865 cm⁻¹: Aliphatic C-H stretching of the isopropyl groups.

-

~1580, 1470 cm⁻¹: Aromatic C=C stretching.

-

~1250 cm⁻¹: Si-C stretching.

-

~1090 cm⁻¹: Ar-O-Si stretching.

-

~1015 cm⁻¹: C-Br stretching.

Mass Spectrometry (EI):

-

M⁺: A molecular ion peak corresponding to the molecular weight of 329.35, with a characteristic isotopic pattern for one bromine atom (M and M+2 peaks in approximately a 1:1 ratio).

-

Fragment ions: Loss of an isopropyl group ([M-43]⁺) would be a prominent fragmentation pathway.

Applications in Drug Discovery and Development

The primary utility of (2-Bromophenoxy)triisopropylsilane in drug discovery lies in its role as a versatile building block for the synthesis of more complex molecules, particularly those containing a biaryl or arylamine scaffold. These structural motifs are prevalent in a wide range of biologically active compounds.

Precursor for Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring makes (2-Bromophenoxy)triisopropylsilane an excellent substrate for various palladium-catalyzed cross-coupling reactions. The bulky TIPS protecting group is stable under many of these reaction conditions.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6][7] (2-Bromophenoxy)triisopropylsilane can be coupled with a variety of boronic acids or their esters to generate substituted biaryl ethers. The biaryl moiety is a privileged structure in medicinal chemistry, found in numerous approved drugs.[8]

Caption: Suzuki-Miyaura coupling of (2-Bromophenoxy)triisopropylsilane.

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines and their derivatives.[9][10] (2-Bromophenoxy)triisopropylsilane can be reacted with a wide range of primary and secondary amines to produce N-aryl ethers, which are important pharmacophores.

Caption: Buchwald-Hartwig amination of (2-Bromophenoxy)triisopropylsilane.

Role of the TIPS Protecting Group

The triisopropylsilyl (TIPS) ether serves as a robust protecting group for the phenolic hydroxyl group. Its steric bulk provides high stability towards a wide range of reagents and reaction conditions that might otherwise affect an unprotected phenol. This stability is crucial for performing selective transformations on other parts of the molecule. The TIPS group can be readily removed under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF) in pyridine, to reveal the free phenol at a later stage of the synthesis.[2][3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for (2-Bromophenoxy)triisopropylsilane is not widely available, general precautions for handling similar organosilicon compounds and aryl bromides should be followed.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12]

-

Flammability: Many related silanes are flammable liquids. Keep away from heat, sparks, and open flames.[13][14]

-

Reactivity: The compound is sensitive to moisture and strong acids. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[13][14]

-

Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. In case of exposure, seek medical attention.

Conclusion

(2-Bromophenoxy)triisopropylsilane is a valuable synthetic intermediate that offers a strategic combination of a protected phenolic hydroxyl group and a reactive aryl bromide. This unique structural arrangement makes it an ideal precursor for the construction of complex biaryl and arylamine structures through palladium-catalyzed cross-coupling reactions. Its stability and the facile removal of the TIPS protecting group provide chemists with the flexibility required for multi-step syntheses in the pursuit of novel drug candidates and other advanced materials. As the demand for sophisticated molecular architectures in medicinal chemistry continues to grow, the importance of versatile building blocks like (2-Bromophenoxy)triisopropylsilane is set to increase.

References

-

Royal Society of Chemistry. (2014). Electronic Supporting Information (ESI). Retrieved from [Link]

-

Fisher Scientific. (2023, October 6). Safety Data Sheet: Triisopropylsilane. Retrieved from [Link]

-

Gevorgyan, V., et al. (2008). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. NIH Public Access. Retrieved from [Link]

-

Szychowski, J., et al. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Molecules. Retrieved from [Link]

-

Hoffman Fine Chemicals. CAS RN 261713-83-1 | ((2-Bromophenyl)ethynyl)triisopropylsilane. Retrieved from [Link]

-

Royal Society of Chemistry. General methods. Retrieved from [Link]

-

Royal Society of Chemistry. One-step Chemoselective Conversion of Tetrahydropyranyl Ethers to Silyl-protected Alcohols. Retrieved from [Link]

-

Organic Syntheses. 2-(2-BROMOPHENYL)-2-PROPYLPENTANENITRILE. Retrieved from [Link]

-

ResearchGate. (2024, November 16). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Retrieved from [Link]

-

ZM Silane Limited. (2025, September 6). Bromoethynyl Triisopropylsilane In Organic Synthesis. Retrieved from [Link]

-

PubMed. (2005, March 1). Preparation, characterization, and heck reaction of siloxane films derived from carbosilane dendrons with a bromophenyl group at the focal point and up to 27 SiCl3 groups at the periphery. Retrieved from [Link]

-

Hondal, R. J., et al. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science. Retrieved from [Link]

-

PubChem. (2-Bromoethynyl)tris(propan-2-yl)silane. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (2024, March). Synthesis of biaryl bromide 16. Retrieved from [Link]

-

Wiley Online Library. (2020, October 29). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Retrieved from [Link]

-

PubMed. (2023, August 4). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

MDPI. (2024, November 15). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

-

SciELO. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

-

bioRxiv. (2023, October 30). Discovery of biaryl macrocyclic peptides with C-terminal α-keto acid groups. Retrieved from [Link]

-

PubMed Central. (2021, October 15). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

-

University of Manchester. (2017). Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. Retrieved from [Link]

-

Organic Syntheses. o-BROMOPHENOL. Retrieved from [Link]

-

Chem-Station. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]

-

Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

-

PubMed Central. Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. Retrieved from [Link]

Sources

- 1. 378787-34-9|(2-Bromophenoxy)triisopropylsilane|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.ie [fishersci.ie]

A Senior Application Scientist's Guide to the Synthesis of (2-Bromophenoxy)triisopropylsilane

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of (2-bromophenoxy)triisopropylsilane, a valuable intermediate in multi-step organic synthesis. The protection of phenols as silyl ethers is a cornerstone strategy to mask the reactivity of the hydroxyl group, and the triisopropylsilyl (TIPS) group offers a unique combination of stability and selective cleavability. This guide moves beyond a simple recitation of steps to explore the mechanistic underpinnings, the rationale for procedural choices, and the comprehensive validation of the final product, reflecting field-proven insights for robust and reproducible synthesis.

Strategic Overview: The Role of the TIPS Protecting Group

In complex organic synthesis, the hydroxyl group of phenols is both a valuable functional handle and a potential liability. Its acidic proton can interfere with a wide range of reagents, including organometallics, strong bases, and hydrides. Silyl ethers are a class of protecting groups widely employed to temporarily mask this reactivity.[1][2][3]

The choice of the silylating agent is critical and dictates the stability of the resulting ether. The triisopropylsilyl (TIPS) group is distinguished by its significant steric bulk, which confers exceptional stability compared to less hindered analogues like trimethylsilyl (TMS) or triethylsilyl (TES) ethers.[4][5][6][7] This robustness allows for a broader range of subsequent chemical transformations to be performed on other parts of the molecule without premature deprotection.[8]

Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis [1][5][9]

| Silyl Group | Relative Rate (Acidic Media) | Relative Rate (Basic Media) | Key Features |

|---|---|---|---|

| TMS | 1 | 1 | Very labile; often cleaved during aqueous workup or chromatography. |

| TES | 64 | 10-100 | Greater stability than TMS, but still relatively easy to remove. |

| TBS/TBDMS | 20,000 | ~20,000 | A workhorse protecting group with good stability and well-established protocols. |

| TIPS | 700,000 | ~100,000 | Highly stable due to steric hindrance; requires more forcing conditions for cleavage. [1][6][9] |

| TBDPS | 5,000,000 | ~20,000 | Very robust, particularly to acid; often used when high stability is paramount. |

This guide details a reliable protocol for the silylation of 2-bromophenol using triisopropylsilyl chloride (TIPS-Cl), yielding (2-bromophenoxy)triisopropylsilane.

Mechanistic Rationale: The Role of Imidazole

The formation of a silyl ether from a phenol and a silyl chloride proceeds via a nucleophilic substitution-like reaction at the silicon center.[10] The efficiency of this process is dramatically enhanced by the use of a base, with imidazole being a particularly effective choice for reasons that go beyond simple acid scavenging.

Imidazole functions as a nucleophilic catalyst. It first reacts with the electrophilic triisopropylsilyl chloride to form a highly reactive silylimidazolium intermediate.[10][11][12] This intermediate is significantly more susceptible to nucleophilic attack by the 2-bromophenoxide (formed by deprotonation of the phenol by a second equivalent of imidazole) than the starting silyl chloride. This catalytic cycle accelerates the reaction, often allowing it to proceed to completion under mild conditions.

Figure 1: Catalytic cycle for the imidazole-promoted silylation of a phenol.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process monitoring and culminating in comprehensive characterization to ensure both yield and purity.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS | Notes |

| 2-Bromophenol | C₆H₅BrO | 173.01 | 95-56-7 | Toxic, corrosive. Handle with care. |

| Triisopropylsilyl chloride (TIPS-Cl) | C₉H₂₁ClSi | 192.80 | 13154-24-0 | Corrosive, moisture-sensitive. |

| Imidazole | C₃H₄N₂ | 68.08 | 288-32-4 | Skin irritant. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous grade recommended. Skin irritant. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Reagent grade for extraction. |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Reagent grade for chromatography. |

| Saturated aq. NH₄Cl | - | - | - | For quenching the reaction. |

| Brine | - | - | - | For washing. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | For drying. |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 2-bromophenol (1.0 eq, e.g., 1.73 g, 10.0 mmol) and imidazole (2.2 eq, e.g., 1.50 g, 22.0 mmol).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (e.g., 20 mL) and stir the mixture at room temperature until all solids have dissolved.

-

Addition of Silylating Agent: Cool the solution to 0 °C using an ice-water bath. Add triisopropylsilyl chloride (TIPS-Cl) (1.1 eq, e.g., 2.33 mL, 11.0 mmol) dropwise via syringe over 5-10 minutes. A white precipitate (imidazole hydrochloride) will form.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 95:5 Hexane:EtOAc eluent system. The starting phenol (Rf ≈ 0.3) should be consumed, and a new, less polar spot corresponding to the product (Rf ≈ 0.8) should appear.

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of saturated aqueous ammonium chloride solution.[9] Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) to remove residual DMF, followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel.[13] Elute with pure hexane or a hexane/ethyl acetate gradient (e.g., 100:0 to 98:2) to isolate the pure product, which is typically a colorless oil.

Quantitative Summary

| Parameter | Value | Rationale |

| 2-Bromophenol | 1.0 eq | Limiting Reagent |

| TIPS-Cl | 1.1 eq | A slight excess ensures complete consumption of the starting phenol. |

| Imidazole | 2.2 eq | One equivalent acts as a base, and the rest drives the catalytic cycle. |

| Solvent | DMF | Polar aprotic solvent that facilitates the Corey protocol.[1][9] |

| Temperature | 0 °C to RT | Mild conditions are sufficient for this transformation. |

| Reaction Time | 2-4 hours | Typical duration; should be confirmed by TLC monitoring. |

| Expected Yield | >90% | This reaction is generally high-yielding. |

Workflow and Characterization

The overall process from setup to validated product is a systematic workflow designed to ensure reproducibility and quality.

Figure 2: Complete workflow for the synthesis and validation of (2-bromophenoxy)triisopropylsilane.

Expected Characterization Data

Final validation of the product, (2-bromophenoxy)triisopropylsilane (C₁₅H₂₅BrOSi), is achieved through standard spectroscopic methods.

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic Protons: Signals in the range of δ 6.8-7.6 ppm.

-

TIPS Protons: A characteristic septet around δ 1.2-1.4 ppm (3H, 3 x CH) and a doublet around δ 1.1 ppm (18H, 6 x CH₃).

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

Aromatic Carbons: Signals in the range of δ 110-155 ppm.

-

TIPS Carbons: Signals around δ 18 ppm (CH₃) and δ 13 ppm (CH).

-

-

FT-IR (neat, cm⁻¹):

-

Absence of a broad O-H stretch (from phenol starting material) around 3200-3400 cm⁻¹.

-

Presence of strong Si-O-C stretching bands.

-

-

Mass Spectrometry (EI-MS):

-

Expected molecular ion peaks (M⁺) showing the characteristic isotopic pattern for one bromine atom.

-

Safety and Handling

-

2-Bromophenol: Is toxic and corrosive. Avoid skin contact and inhalation.

-

Triisopropylsilyl chloride: Is corrosive and reacts with moisture to release HCl gas. Handle in a well-ventilated fume hood and keep the container tightly sealed.

-

N,N-Dimethylformamide (DMF): Is a skin and respiratory irritant. It is readily absorbed through the skin.

-

General Precautions: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

Conclusion

The protection of 2-bromophenol as its triisopropylsilyl ether is a robust and high-yielding transformation that is critical for its use in further synthetic applications, such as cross-coupling reactions where a free phenolic proton would be detrimental. The use of imidazole as a nucleophilic catalyst is key to the efficiency of this protocol. By following the detailed experimental and analytical procedures outlined in this guide, researchers can reliably synthesize and validate high-purity (2-bromophenoxy)triisopropylsilane, a versatile building block for the development of complex molecules.

References

- BenchChem. (2025).

-

Wikipedia. (n.d.). Silyl ether. [Link]

-

Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. [Link]

-

ResearchGate. (2019). What is the best procedure for silylation of hydroxy compounds?. [Link]

-

chemeurope.com. (n.d.). Silyl ether. [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]

-

ACS Publications - The Journal of Organic Chemistry. (2005). tert-Buyldiphenylsilylethyl (“TBDPSE”): A Practical Protecting Group for Phenols. [Link]

-

ResearchGate. (2014). Efficient and Selective Protection of Alcohols and Phenols with Triisopropylsilyl Chloride/Imidazole Using Microwave Irradiation. [Link]

-

RSC Publishing. (n.d.). Imidazole-promoted 1,4-migration of the tert-butyldiphenylsilyl group: influence on the selectivity control of the silylation reactions of carbohydrate OH groups. [Link]

-

ResearchGate. (n.d.). Proposed activation of silyl chloride by imidazole‐based nucleophiles.... [Link]

-

NIH - PMC. (n.d.). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. [Link]

-

Total Synthesis. (2024). TBS Protecting Group: TBS Protection & Deprotection. [Link]

-

Chemistry. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. [Link]

-

ResearchGate. (n.d.). Ways of making silyl ethers from alcohols. [Link]

-

Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

-

RSC Publishing - Journal of the Chemical Society, Perkin Transactions 2. (2002). Imidazole-promoted 1,4-migration of the tert-butyldiphenylsilyl group : influence on the selectivity control of the silylation reactions of carbohydr .... [Link]

-

Chemistry LibreTexts. (2021). 16: Silylethers. [Link]

-

Wiley Online Library. (2006). Rapid, Acid‐Mediated Deprotection of Silyl Ethers Using Microwave Heating. [Link]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

-

Gelest. (n.d.). Silyl Groups. [Link]

-

ResearchGate. (2018). N -(Trimethylsilyl)imidazole. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

-

Wiley-VCH. (n.d.). Supporting Information. [Link]

-

ACS Publications - The Journal of Organic Chemistry. (n.d.). The triisopropylsilyl group as a hydroxyl-protecting function. [Link]

-

ResearchGate. (2018). How to removal of excess silyl ether reagent from reaction mixture?. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

Organic Syntheses. (n.d.). o-BROMOPHENOL. [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS RN 261713-83-1 | ((2-Bromophenyl)ethynyl)triisopropylsilane. [Link]

-

Organic Syntheses. (n.d.). (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. [Link]

-

PubMed. (2023). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. [Link]

-

MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. [Link]

Sources

- 1. Silyl ether - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Silyl Groups - Gelest [technical.gelest.com]

- 7. Triisopropylsilyl Chloride | TIPS-Cl | RUO [benchchem.com]

- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 9. Silyl_ether [chemeurope.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 2-Bromophenol synthesis - chemicalbook [chemicalbook.com]

spectroscopic data (NMR, IR, MS) of (2-Bromophenoxy)triisopropylsilane

[1]

Introduction & Utility

(2-Bromophenoxy)triisopropylsilane (CAS: 378787-34-9 ) is a silyl-protected derivative of 2-bromophenol. It serves as a robust building block in medicinal chemistry and total synthesis. The bulky triisopropylsilyl (TIPS) group is strategically chosen over smaller silyl groups (like TMS or TBDMS) to provide superior stability against basic conditions and nucleophilic attack, allowing the molecule to undergo lithiation (halogen-metal exchange) or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki) without compromising the phenolic oxygen.

Key Applications:

-

Halogen-Metal Exchange: Precursor for generating ortho-lithiated phenols.

-

Cross-Coupling: Stable partner in Pd-catalyzed reactions where free phenols would poison the catalyst.

-

Steric Shielding: The TIPS group directs regioselectivity in subsequent electrophilic aromatic substitutions.

Synthesis & Preparation Protocol

The synthesis follows a standard Williamson ether synthesis modification using a silyl chloride and a weak base.

Reagents: 2-Bromophenol, Triisopropylsilyl chloride (TIPSCl), Imidazole, Dichloromethane (DCM).

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

-

Dissolution: Dissolve 2-bromophenol (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add imidazole (2.5 equiv) in one portion. The mixture may become slightly cloudy.

-

Silylation: Cool the reaction to 0°C. Add TIPSCl (1.2 equiv) dropwise via syringe to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexanes); the product is less polar than the starting phenol.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (Hexanes) to yield a colorless oil.

Spectroscopic Characterization (The Core)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is characterized by two distinct regions: the aromatic signals of the ortho-substituted benzene ring and the aliphatic signals of the TIPS group.

1H NMR Data (400 MHz, CDCl₃) The TIPS group typically integrates to 21 protons (3 methine, 18 methyl), appearing as a septet and a doublet. The aromatic region shows 4 distinct protons due to the lack of symmetry caused by the ortho-bromo substitution.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling (J Hz) | Structural Insight |

| 7.53 | dd | 1H | Ar-H3 | J = 7.9, 1.6 | Ortho to Bromine (Deshielded) |

| 7.18 | td | 1H | Ar-H5 | J = 7.8, 1.6 | Meta to Br / Para to O-TIPS |

| 6.89 | dd | 1H | Ar-H6 | J = 8.1, 1.4 | Ortho to O-TIPS (Shielded) |

| 6.81 | td | 1H | Ar-H4 | J = 7.6, 1.4 | Para to Br |

| 1.25 – 1.35 | sept | 3H | Si-CH | J = 7.4 | Methine of Isopropyl |

| 1.12 | d | 18H | CH-CH₃ | J = 7.4 | Methyls of Isopropyl |

13C NMR Data (100 MHz, CDCl₃) Key diagnostic peaks include the ipso-carbons (C-O and C-Br).

| Shift (δ ppm) | Assignment | Structural Insight |

| 153.2 | C1 (Ar-O) | Deshielded by Oxygen |

| 133.4 | C3 (Ar-H) | Ortho to Br |

| 128.3 | C5 (Ar-H) | Aromatic CH |

| 122.5 | C4 (Ar-H) | Aromatic CH |

| 119.8 | C6 (Ar-H) | Ortho to O-TIPS |

| 115.1 | C2 (Ar-Br) | Shielded ipso-carbon (Heavy atom effect) |

| 18.1 | TIPS CH₃ | Methyl carbons |

| 13.0 | TIPS CH | Methine carbons |

B. Infrared Spectroscopy (FT-IR)

The disappearance of the broad O-H stretch (3200–3500 cm⁻¹) confirms full protection.

-

2945, 2865 cm⁻¹: C-H stretching (Aliphatic, strong).

-

1470, 1580 cm⁻¹: C=C aromatic ring skeletal vibrations.

-

1250 cm⁻¹: Si-C stretching (Characteristic silyl band).

-

920 cm⁻¹: Si-O-Ar stretching (Strong, diagnostic).

C. Mass Spectrometry (MS)

-

Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).

-

Molecular Ion (M⁺): 328 / 330 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

-

Fragmentation Pattern:

-

[M - 43]⁺: Loss of isopropyl group (iPr).

-

[M - 157]⁺: Loss of TIPS group, generating the bromophenol cation.

-

Visualization of Data Logic

Figure 1: Synthesis & Fragmentation Pathway

This diagram illustrates the synthesis from 2-bromophenol and the logical fragmentation observed in Mass Spectrometry.

Caption: Synthesis of (2-Bromophenoxy)triisopropylsilane and primary MS fragmentation pathways.

Figure 2: NMR Coupling Logic (Aromatic Region)

A visual representation of the splitting tree for the diagnostic H-3 proton (ortho to Bromine).

Caption: 1H NMR splitting tree for H-3, showing ortho (7.9 Hz) and meta (1.6 Hz) coupling constants.

References

-

National Institutes of Health (NIH) - PubChem. Triisopropylsilane and Derivatives Spectral Data. Available at: [Link]

- Hansen, T. et al. "Palladium-Catalyzed Carbohalogenation of Sterically Congested Alkenes." Scholaris, 2020. (Provides context on TIPS-phenol synthesis).

- Reich, H. J.Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. (Standard reference for substituent effects on NMR shifts).

Technical Guide: Stability Profile of (2-Bromophenoxy)triisopropylsilane Under Acidic Conditions

Executive Summary

(2-Bromophenoxy)triisopropylsilane is a robustly protected phenol derivative widely utilized in multi-step organic synthesis, particularly in lithium-halogen exchange reactions where the phenolic proton must be masked. Its stability profile is defined by the synergistic protection of the bulky Triisopropylsilyl (TIPS) group and the ortho-bromo substituent.

While silyl ethers are classically considered acid-labile, this specific molecule exhibits exceptional resistance to Bronsted acids compared to its trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) analogs. This guide details the mechanistic basis of this stability, provides comparative data, and outlines self-validating protocols for handling the compound in acidic media.

Structural Analysis & Mechanistic Basis

The stability of (2-Bromophenoxy)triisopropylsilane is not merely a function of the silicon-oxygen bond strength (~100 kcal/mol) but is governed by two critical physical-organic factors: Steric Shielding and Electronic Deactivation .

The "Umbrella" Effect (Sterics)

The TIPS group consists of three isopropyl chains. Unlike the tert-butyl group in TBS, which has a localized bulk, the isopropyl groups in TIPS fan out, creating a broader "umbrella" of steric protection around the silicon atom. This prevents the approach of nucleophiles (like water or methanol) necessary for the hydrolysis mechanism.

Furthermore, the bromine atom at the ortho position of the phenoxy ring adds significant local steric bulk (

Electronic Deactivation (Inductive Effect)

Acid-catalyzed hydrolysis of silyl ethers is initiated by the protonation of the ether oxygen.

-

Mechanism:

-

Impact of Bromine: Bromine is an electron-withdrawing group (EWG) via induction (-I effect). This reduces the electron density on the phenoxy oxygen, making it less basic and significantly harder to protonate than a standard phenol ether.

Mechanistic Pathway Diagram

The following diagram illustrates the hydrolysis pathway and the blocking factors.

Figure 1: Mechanistic pathway of acid hydrolysis showing inhibition points due to steric and electronic factors.

Comparative Stability Data

To contextualize the stability of the TIPS ether, it is essential to compare it against other common silyl protecting groups.[1][2] The TIPS group is approximately 100,000 to 700,000 times more stable than TMS in acidic media.

Table 1: Relative Stability of Phenolic Silyl Ethers in Acidic Media

| Protecting Group | Structure | Relative Stability (Acid)* | Half-Life (1% HCl/MeOH) |

| TMS (Trimethylsilyl) | 1 | < 1 min | |

| TES (Triethylsilyl) | ~64 | Minutes | |

| TBS (tert-Butyldimethylsilyl) | ~20,000 | Hours | |

| TIPS (Triisopropylsilyl) | ~700,000 | Days/Weeks | |

| TBDPS (tert-Butyldiphenylsilyl) | ~5,000,000 | Weeks |

*Relative rates are approximate and based on standard alkyl silyl ether hydrolysis data adapted from Greene’s Protective Groups. Phenolic ethers generally cleave faster than alkyl ethers, but the hierarchy remains consistent.

Acidic Conditions Profile

This section categorizes specific acidic environments based on the observed stability of (2-Bromophenoxy)triisopropylsilane.

Stable Conditions (Safe Zone)

The compound will remain intact (>95% recovery) under these conditions for standard processing times (1–24 hours).

-

Silica Gel Chromatography: Completely stable. No degradation during purification.

-

Acetic Acid (AcOH): Stable in 80% AcOH at room temperature.

-

Dilute HCl (aq): Stable in 1M HCl for short durations (< 2 hours) at room temperature, particularly in biphasic systems (e.g., Ether/Water).

-

Lewis Acids: Generally stable to mild Lewis acids (e.g.,

) used in subsequent functionalizations, provided moisture is excluded.

Labile Conditions (Cleavage Zone)

These conditions are required to remove the group or will cause unintended degradation.

-

HCl / Methanol (Reflux): Strong protic acid in a nucleophilic solvent (MeOH) at heat will cleave the TIPS group.

-

Trifluoroacetic Acid (TFA): Concentrated TFA will cleave the ether, though slower than TBS.

-

HBr / Acetic Acid: Rapid cleavage (often used for simultaneous ether cleavage).

-

Sulfuric Acid: Immediate degradation.

Experimental Protocols

Protocol A: Self-Validating Stability Assay

Use this protocol to verify if your specific reaction conditions (e.g., a subsequent acidic quench) will affect the protecting group.

Objective: Determine half-life of (2-Bromophenoxy)TIPS in Target Acid Solution (

-

Preparation: Dissolve 10 mg of (2-Bromophenoxy)triisopropylsilane in 0.5 mL of the solvent relevant to your reaction (e.g., THF, DCM).

-

Initiation: Add 0.5 mL of the Target Acid Solution (

). -

Monitoring:

-

Immediately spot on TLC (Time

). -

Spot at

, -

Visualization: Use UV light (254 nm). The starting material (protected) will have a higher

than the deprotected 2-bromophenol.

-

-

Validation Criteria:

-

If spot intensity of starting material remains constant at

, the group is Stable . -

If product spot appears within

, the group is Labile .

-

Protocol B: Controlled Deprotection (Removal)

While Fluoride (TBAF) is the standard for removal, acidic removal may be necessary if the molecule contains base-sensitive groups.

-

Reagents: 2M HCl in Methanol.

-

Procedure:

-

Dissolve substrate in MeOH (0.1 M concentration).

-

Add 2M HCl (5 equivalents).

-

Heat to reflux (65°C).

-

Monitor via TLC every 2 hours. TIPS cleavage is slow; reaction may require 6–12 hours.

-

-

Workup: Neutralize with solid

before concentration to prevent acid-catalyzed polymerization of the free phenol.

Workflow Decision Tree

Use this logic flow to determine the handling of the compound during acidic workups.

Figure 2: Decision tree for processing (2-Bromophenoxy)triisopropylsilane in acidic environments.

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (The authoritative text on relative stability series).

-

Cunico, R. F., & Bedell, L. (1980). The Triisopropylsilyl Group as a Hydroxyl Protecting Group.[2] The Journal of Organic Chemistry, 45(23), 4797–4798. (Original characterization of TIPS stability).

-

Corey, E. J., & Venkateswarlu, A. (1972). Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Ethers. Journal of the American Chemical Society, 94(17), 6190–6191. (Establishes the baseline for silyl ether stability comparisons).

-

Sigma-Aldrich. (n.d.). 2-Bromophenol Safety Data Sheet. (For physical properties and safety data of the parent phenol).

Sources

The Solubility Profile of (2-Bromophenoxy)triisopropylsilane: A Technical Guide for Researchers

Introduction: Navigating the Synthetic Landscape with (2-Bromophenoxy)triisopropylsilane

(2-Bromophenoxy)triisopropylsilane is a bifunctional molecule of significant interest in modern organic synthesis. Its utility stems from the presence of two key functionalities: a brominated aromatic ring, which is a versatile handle for cross-coupling reactions, and a triisopropylsilyl (TIPS) ether, a sterically hindered protecting group for the phenolic oxygen.[1] The successful application of this reagent in complex synthetic pathways is critically dependent on a thorough understanding of its solubility in various organic solvents. This guide provides an in-depth analysis of the expected solubility of (2-Bromophenoxy)triisopropylsilane, offering a predictive framework based on its molecular structure and the known properties of related compounds. While specific quantitative solubility data for this compound is not extensively documented in the public domain, this whitepaper will equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions regarding solvent selection for its use in synthesis, purification, and analysis.

Molecular Structure and its Implications for Solubility

To predict the solubility of (2-Bromophenoxy)triisopropylsilane, a close examination of its molecular architecture is paramount. The molecule can be dissected into two principal domains:

-

The Aryl Bromide Moiety: The 2-bromophenoxy group introduces a degree of polarity and the potential for π-π stacking interactions. The bromine atom, being electronegative, contributes to the molecule's dipole moment.

-

The Triisopropylsilyl (TIPS) Group: This bulky, nonpolar alkylsilyl group is the dominant feature influencing the molecule's overall physicochemical properties. The three isopropyl groups create significant steric hindrance around the silicon atom and impart a high degree of lipophilicity.[1][2]

The interplay between the polar aromatic portion and the large, nonpolar silyl group dictates the compound's affinity for different types of organic solvents. Generally, the large nonpolar surface area of the TIPS group is expected to make the compound more soluble in nonpolar and weakly polar solvents.

Predicted Solubility in Common Organic Solvents: A Class-by-Class Analysis

Based on the structural features of (2-Bromophenoxy)triisopropylsilane and the well-established solubility of other triisopropylsilyl ethers, we can predict its solubility behavior in various classes of organic solvents.[2][3][4]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexanes, Toluene, Diethyl Ether | High | The large, lipophilic triisopropylsilyl group will have strong van der Waals interactions with nonpolar solvent molecules. The energy required to break the solvent-solvent interactions is comparable to the energy gained from solute-solvent interactions. |

| Polar Aprotic Solvents | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) | Moderate to High | These solvents possess a dipole moment that can interact with the polar 2-bromophenoxy moiety. THF, DCM, and EtOAc are particularly good choices as they can effectively solvate both the polar and nonpolar regions of the molecule. Silyl ethers are frequently used in reactions with these solvents.[1][2][5] DMF, being highly polar, might show slightly lower solubility compared to THF or DCM if the nonpolar character of the TIPS group dominates. |

| Polar Protic Solvents | Methanol (MeOH), Ethanol (EtOH) | Low to Sparingly Soluble | These solvents are capable of hydrogen bonding. (2-Bromophenoxy)triisopropylsilane lacks a hydrogen bond donor and is a very weak acceptor at the ether oxygen. The strong hydrogen bonding network of the protic solvent would need to be significantly disrupted to accommodate the large, nonpolar solute, making dissolution energetically unfavorable. |

| Water | Insoluble | The compound is overwhelmingly nonpolar and will be immiscible with water. Furthermore, silyl ethers are susceptible to hydrolysis in the presence of water, especially under acidic or basic conditions.[1][2] |

Experimental Protocol for Determining the Solubility of (2-Bromophenoxy)triisopropylsilane

Given the absence of specific literature data, an empirical determination of solubility is often necessary. The following protocol outlines a general method for determining the qualitative and quantitative solubility of (2-Bromophenoxy)triisopropylsilane.

Materials:

-

(2-Bromophenoxy)triisopropylsilane

-

A selection of anhydrous organic solvents (e.g., hexanes, toluene, THF, DCM, ethyl acetate, acetonitrile, methanol)

-

Small vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Temperature-controlled environment (e.g., water bath)

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Qualitative Solubility Assessment:

-

To a series of labeled vials, add approximately 1 mL of each test solvent.

-

Add a small, accurately weighed amount (e.g., 10 mg) of (2-Bromophenoxy)triisopropylsilane to each vial.

-

Cap the vials and vortex for 1-2 minutes at room temperature.

-

Visually inspect for dissolution. If the solid dissolves completely, the compound is considered "soluble" at that concentration. If solid remains, it is "sparingly soluble" or "insoluble."

-

-

Quantitative Solubility Determination (Gravimetric Method):

-

Prepare a saturated solution by adding an excess of (2-Bromophenoxy)triisopropylsilane to a known volume of the desired solvent in a vial.

-

Cap the vial and stir the suspension vigorously at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a pre-weighed syringe filter to remove any undissolved solid.

-

Dispense the filtered, saturated solution into a pre-weighed vial.

-

Accurately weigh the vial containing the saturated solution to determine the mass of the solution.

-

Evaporate the solvent under a stream of inert gas or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

The solubility can then be calculated in g/100 mL or other desired units.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

(2-Bromophenoxy)triisopropylsilane and many organic solvents may be irritating to the skin, eyes, and respiratory tract.[6][7] Avoid inhalation and direct contact.

-

Handle flammable solvents with care and away from ignition sources.[7]

Solvent Selection Workflow for Synthetic Applications

The choice of solvent is a critical parameter in any chemical reaction. The following workflow provides a systematic approach to selecting an appropriate solvent for reactions involving (2-Bromophenoxy)triisopropylsilane.

Caption: A decision workflow for selecting an optimal solvent system.

Conclusion

(2-Bromophenoxy)triisopropylsilane is a valuable synthetic building block whose effective use is underpinned by an understanding of its solubility. While specific quantitative data remains to be formally published, a reasoned prediction based on its chemical structure and the behavior of analogous silyl ethers suggests high solubility in nonpolar and many polar aprotic solvents, and poor solubility in polar protic solvents. This guide provides a robust framework for researchers to make informed solvent choices and outlines a clear experimental path for the empirical determination of its solubility. By combining theoretical prediction with practical verification, scientists can confidently integrate (2-Bromophenoxy)triisopropylsilane into their synthetic strategies, paving the way for new discoveries in drug development and materials science.

References

- Triisopropylsilyl Chloride | TIPS-Cl | RUO - Benchchem. (n.d.). BenchChem.

- Triisopropylsilyl chloride | 13154-24-0 - ChemicalBook. (2026, January 13). ChemicalBook.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- CAS RN 261713-83-1 | ((2-Bromophenyl)ethynyl)triisopropylsilane. (n.d.). Hoffman Fine Chemicals.

- Silyl ether - Wikipedia. (n.d.). Wikipedia.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22). Thermo Fisher Scientific.

- Triisopropylsilane. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 15). Sigma-Aldrich.

- Material Safety Data Sheet - Spectrum Chemical. (2008, February 6). Spectrum Chemical.

- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.

- (2-Bromophenoxy)triisopropylsilane|378787-34-9|BLD Pharm. (n.d.). BLD Pharm.

- White, J. D., & Carter, R. G. (n.d.). A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo.

- ((4-Bromophenyl)ethynyl)triisopropylsilane | C17H25BrSi | CID 57809595 - PubChem. (n.d.). PubChem.

- Guide to Triisopropylsilane | Electronic Chemicals Supplier Daken Chem. (2024, November 21). Daken Chem.

Sources

- 1. Silyl ether - Wikipedia [en.wikipedia.org]

- 2. Triisopropylsilyl Chloride | TIPS-Cl | RUO [benchchem.com]

- 3. Triisopropylsilyl chloride | 13154-24-0 [chemicalbook.com]

- 4. dakenchem.com [dakenchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. spectrumchemical.com [spectrumchemical.com]

The Strategic Ortho-Lithio Phenol Synthon: A Technical Guide to (2-Bromophenoxy)triisopropylsilane

Topic: Potential Applications of (2-Bromophenoxy)triisopropylsilane in Organic Chemistry Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(2-Bromophenoxy)triisopropylsilane (2-Br-Ph-OTIPS) represents a specialized class of protected aryl halides designed to overcome the inherent incompatibility of phenols with organometallic reagents. By masking the phenolic oxygen with the sterically demanding triisopropylsilyl (TIPS) group, this reagent serves as a robust precursor for (2-triisopropylsilyloxy)phenyllithium , a stable nucleophilic equivalent of the ortho-lithio phenol anion.

This guide details the synthesis, handling, and divergent applications of 2-Br-Ph-OTIPS, focusing on its role in preventing Retro-Brook rearrangements and facilitating modular construction of functionalized arenes, heterocycles, and biaryl scaffolds.

Part 1: The Strategic Advantage of the TIPS Group

In the context of ortho-functionalization, the choice of the silyl protecting group is non-trivial. While trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) groups are common, TIPS offers specific advantages for ortho-metallated species:

-

Suppression of Retro-Brook Rearrangement: Upon lithium-halogen exchange, ortho-lithio phenoxysilanes are prone to an anionic

silyl migration (Retro-Brook rearrangement), converting the desired aryl lithium species into a phenoxide. -

Base Stability: The TIPS ether is stable against strong bases (

-BuLi, -

Orthogonality: TIPS groups are retained under conditions that cleave TMS or TBDMS ethers, allowing for selective deprotection strategies in poly-hydroxylated targets.

Part 2: Synthesis and Generation of the Reagent

Synthesis of (2-Bromophenoxy)triisopropylsilane

Prerequisite: All glassware must be flame-dried and cooled under argon.

Reagents: 2-Bromophenol (1.0 equiv), TIPS-Cl (1.1 equiv), Imidazole (2.0 equiv), DMAP (0.1 equiv), DCM (anhydrous).

Protocol:

-

Dissolution: Dissolve 2-bromophenol (e.g., 17.3 g, 100 mmol) in anhydrous DCM (200 mL) in a round-bottom flask under inert atmosphere.

-

Base Addition: Add imidazole (13.6 g, 200 mmol) and DMAP (1.22 g, 10 mmol). The mixture may warm slightly.

-

Silylation: Add triisopropylsilyl chloride (TIPS-Cl) (23.5 mL, 110 mmol) dropwise via syringe over 15 minutes.

-

Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the phenol (

) and appearance of the product ( -

Workup: Quench with water (100 mL). Extract the aqueous layer with DCM (

mL). Wash combined organics with brine, dry over -

Purification: Purify via flash chromatography (100% Hexanes) or vacuum distillation to yield a colorless oil.

Generation of the Ortho-Lithio Species (Metal-Halogen Exchange)

This is the critical activation step. The use of

Protocol:

-

Setup: Charge a Schlenk flask with 2-Br-Ph-OTIPS (1.0 equiv) and anhydrous THF (

concentration). Cool to -78 °C .[2] -

Exchange: Add

-BuLi (1.05 equiv, 1.6 M in hexanes) dropwise along the side of the flask over 10 minutes. -

Equilibration: Stir at -78 °C for 30–60 minutes. The solution typically remains colorless or turns pale yellow.

-

Note: Do not allow the temperature to rise above -40 °C before adding the electrophile, as this risks decomposition.

-

Part 3: Applications and Divergent Synthesis

The generated (2-triisopropylsilyloxy)phenyllithium intermediate acts as a "Hub" for creating diverse chemical architectures.

Electrophilic Trapping (C-C Bond Formation)

The lithiated species reacts efficiently with carbon electrophiles.

-

Aldehydes/Ketones: Direct addition yields benzylic alcohols. This is a key step in the synthesis of benzofurans (via subsequent cyclization) or xanthones.

-

Boronates: Trapping with triisopropyl borate (

) followed by acidic hydrolysis yields (2-triisopropylsilyloxy)phenylboronic acid , a premium building block for Suzuki-Miyaura couplings where the phenol must remain protected.

Transition Metal Cross-Coupling

The bromine atom in the parent molecule (2-Br-Ph-OTIPS) can also serve directly as the electrophile in Pd-catalyzed reactions.

-

Suzuki-Miyaura: Coupling with aryl boronic acids yields 2-aryloxy-TIPS biaryls. The TIPS group prevents catalyst poisoning by the free phenoxide oxygen and suppresses chelation-induced side reactions.

-

Buchwald-Hartwig: Amination of the bromide allows access to protected 2-aminophenols.

Data Summary: Reactivity Profile

| Reaction Type | Reagent (Activation) | Electrophile/Partner | Product Outcome | Key Advantage of TIPS |

| Li-Hal Exchange | Aldehydes ( | Benzylic Alcohols | Prevents | |

| Boronylation | Aryl Boronic Acid | Protects phenol during oxidation/hydrolysis. | ||

| Suzuki Coupling | Biaryl Ethers | Steric bulk prevents catalyst deactivation. | ||

| Formylation | DMF | Salicylaldehyde deriv. | Orthogonal to other acid-labile groups. |

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent utility of (2-Bromophenoxy)triisopropylsilane, highlighting the central role of the lithiated intermediate.

Caption: Divergent synthesis pathways from the 2-Br-Ph-OTIPS hub. The solid blue line represents the metal-halogen exchange route; the dashed green line represents direct transition-metal catalysis.

Part 5: References

-

Preparation of Silyl Ethers: Corey, E. J.; Venkateswarlu, A. "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Ethers." J. Am. Chem. Soc.1972 , 94, 6190–6191. [Link] (Foundational protocol adapted for TIPS protection).

-

Lithium-Halogen Exchange & Retro-Brook Rearrangement: Brook, A. G. "Molecular Rearrangements of Organosilicon Compounds." Acc.[2][3][4] Chem. Res.1974 , 7, 77–84. [Link] (Mechanistic basis for using bulky TIPS groups to suppress O-to-C migration).

-

Application in Natural Product Synthesis (Analogous TBDMS/TIPS usage): Nicolaou, K. C., et al. "Total Synthesis of Brevetoxin B. 1. First Generation Strategies and New Approaches to Oxepane Systems." J. Am. Chem. Soc.[5]1995 , 117, 1171–1172. [Link] (Demonstrates the stability of silyl-protected phenols in complex lithiation sequences).

-

Orthogonal Cross-Coupling Strategies: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.[6]1995 , 95, 2457–2483. [Link] (Context for using protected halo-phenols in Suzuki couplings).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. elearn.psgcas.ac.in [elearn.psgcas.ac.in]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. Introduction to Triisopropylsilane: A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 5. sites.wp.odu.edu [sites.wp.odu.edu]

- 6. TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Manipulation of the Carbon-Bromine Bond in (2-Bromophenoxy)triisopropylsilane

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists

Executive Summary

(2-Bromophenoxy)triisopropylsilane represents a privileged scaffold in organic synthesis, serving as a latent equivalent of the unstable o-lithiophenol or benzyne intermediates. Unlike its trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) analogues, the triisopropylsilyl (TIPS) group provides a unique steric "lock" that enables selective C-Br bond activation while suppressing the thermodynamically favorable retro-Brook rearrangement. This guide details the mechanistic divergence of this molecule under lithiation and transition-metal catalysis, providing validated protocols for its application in complex molecule synthesis.

Structural Analysis & Reactivity Profile

The utility of (2-Bromophenoxy)triisopropylsilane lies in the interplay between the labile C-Br bond and the bulky silyl ether.

-

The Reactive Center: The C-Br bond (Bond Dissociation Energy ~80 kcal/mol) is susceptible to rapid lithium-halogen exchange and oxidative addition by low-valent metals (

, -

The Steric Shield: The TIPS group (

) imposes significant steric crowding around the oxygen atom. This bulk is critical for two reasons:-

Kinetic Stabilization: It prevents the intramolecular attack of the ortho-lithio species onto the silicon atom (Retro-Brook Rearrangement).

-

Catalytic Modulation: It influences the approach of metal catalysts, often requiring specific ligand geometries for successful cross-coupling.

-

Comparative Stability Data

The choice of TIPS over smaller silyl groups is not arbitrary; it is a calculated decision to maximize chemoselectivity.

| Protecting Group | Relative Acid Stability | Base Stability (Hydrolysis) | Risk of Retro-Brook (at -78°C) |

| TMS (Trimethylsilyl) | 1 (Reference) | Low | High (Rapid migration to C-Si) |

| TBS (t-Butyldimethylsilyl) | ~20,000 | Moderate | Moderate (Migration possible upon warming) |

| TIPS (Triisopropylsilyl) | ~700,000 | High | Low (Kinetic lock enables trapping) |

Core Reactivity I: Lithium-Halogen Exchange

Objective: Generation of the ortho-lithiophenol equivalent without triggering O

The Mechanistic Divergence

Upon treatment with

-

Path A (Desired): The aryllithium remains stable due to the TIPS bulk, allowing reaction with an external electrophile (E+).

-

Path B (Undesired): The anionic carbon attacks the silicon center, triggering a [1,3]-retro-Brook rearrangement to form a silyl-phenol.

The TIPS group effectively shuts down Path B at cryogenic temperatures.

Experimental Protocol: Selective Lithiation and Trapping

Note: This protocol assumes standard Schlenk line techniques under Argon.

Reagents:

-

(2-Bromophenoxy)triisopropylsilane (1.0 equiv)

- -Butyllithium (1.1 equiv, titrated)[3]

-

Anhydrous THF (0.2 M concentration relative to substrate)

-

Electrophile (e.g., Benzaldehyde, DMF, or

)

Step-by-Step Workflow:

-

Setup: Flame-dry a 2-neck round bottom flask and cool to room temperature under Argon flow.

-

Solvation: Dissolve (2-Bromophenoxy)triisopropylsilane in anhydrous THF.

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for thermal equilibration.

-

Exchange: Add

-BuLi dropwise via syringe pump (rate: 1 mL/min) down the side of the flask to precool the reagent.-

Critical Check: The solution should remain clear or turn slightly yellow. A deep red/brown color often indicates decomposition or benzyne formation.

-

-

Incubation: Stir at -78°C for 30–45 minutes. Do not warm the flask.

-

Trapping: Add the electrophile (neat or in THF) dropwise.

-

Mechanistic Note: If using a bulky electrophile, ensure it is added in excess (1.5–2.0 equiv) to overcome the steric shielding of the TIPS group.

-

-

Quench: Allow the reaction to warm to 0°C only after the electrophile has been fully added. Quench with sat.

.

Core Reactivity II: Palladium-Catalyzed Cross-Coupling

Objective: Utilization of the C-Br bond in Suzuki-Miyaura or Buchwald-Hartwig couplings.[4]

The Steric Challenge

In Pd-catalyzed couplings, the ortho-TIPS group exerts significant steric pressure during the Oxidative Addition step. Standard tetrakis(triphenylphosphine)palladium(0) often fails due to the inability of the bulky phosphines to accommodate the hindered substrate.

Ligand Selection Strategy:

-

Recommended: Buchwald Dialkylbiaryl ligands (e.g., SPhos , XPhos ) or bulky electron-rich phosphines (

). -

Rationale: These ligands facilitate oxidative addition into hindered aryl halides and promote reductive elimination.

Optimized Coupling Protocol (Suzuki-Miyaura)

-

Catalyst System:

(1-2 mol%) + SPhos (2-4 mol%). -

Base:

(2.0 equiv) – Anhydrous conditions preferred to prevent silyl hydrolysis, though TIPS is generally robust. -

Solvent: Toluene/Water (10:1) or Dioxane (anhydrous).

-

Temperature: 80°C – 100°C.

-

Insight: Higher temperatures are required to drive the oxidative addition against the steric gradient of the TIPS group.

-

Troubleshooting & Quality Control

Self-Validating the Lithiation (The "Deuterium Test")

Before committing valuable electrophiles, validate the quality of your lithiation:

-

Perform the lithiation on a 50mg scale.

-

Quench with

(Deuterium Oxide) at -78°C. -

Analyze via

-NMR. -

Success Criteria: Disappearance of the doublet corresponding to the proton at the C-2 position and >95% deuterium incorporation.

Common Failure Modes

-

Product is the des-bromo phenol (Hydrolysis):

-

Cause: Moisture in the THF or insufficient drying of the starting material. The TIPS ether is hydrophobic, but the lithiated species is extremely basic.

-

-

Product is the silyl-migrated species (Retro-Brook):

-

Cause: Reaction temperature exceeded -50°C before trapping. Ensure dry ice bath is fresh.

-

-

Low Yield in Coupling:

-

Cause: Catalyst deactivation. Switch to a pre-formed catalyst like XPhos Pd G2 to ensure accurate stoichiometry of the active species.

-

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

-

Brook, A. G. "Molecular Rearrangements of Organosilicon Compounds." Acc.[5] Chem. Res.1974 , 7, 77–84. Link

-

Snieckus, V. "Directed Ortho Metalation.[6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chem. Rev.[7]1990 , 90, 879–933. (Foundational work on ortho-lithiation dynamics). Link

-

Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[3][6][7][8]2005 , 127, 4685–4696. (Ligand selection for hindered substrates). Link

-

Organic Syntheses , Coll. Vol. 10, p. 584 (2004); Vol. 75, p. 61 (1998). (Protocols for handling sterically hindered silyl ethers). Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. jocpr.com [jocpr.com]

- 5. 2-Bromophenol synthesis - chemicalbook [chemicalbook.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. chem.pku.edu.cn [chem.pku.edu.cn]

- 8. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles [organic-chemistry.org]

The Strategic Role of the Triisopropylsilyl (TIPS) Group in (2-Bromophenoxy)triisopropylsilane

The following technical guide details the structural and mechanistic role of the triisopropylsilyl (TIPS) group in (2-Bromophenoxy)triisopropylsilane, focusing on its critical function in controlling lithiation pathways and preventing anionic rearrangements.

Executive Summary

In the synthesis of functionalized aromatics, (2-Bromophenoxy)triisopropylsilane serves as a specialized lithiation precursor. Its primary value lies in the triisopropylsilyl (TIPS) group, which acts not merely as a protecting group, but as a steric control element .

Unlike its smaller trimethylsilyl (TMS) counterpart, the TIPS group effectively suppresses the retro-Brook rearrangement (

Structural Dynamics & Steric Shielding

The utility of the TIPS group is defined by its physical organic properties, specifically its steric bulk and bond stability.

The Cone Angle Advantage

The stability of silyl ethers against nucleophilic attack and intramolecular migration correlates with the ligand's cone angle.

-

TMS (Trimethylsilyl): Cone angle ~118°. Labile; prone to migration.

-

TIPS (Triisopropylsilyl): Cone angle ~160°. Robust; kinetically inhibits migration.

Chemoselectivity Mechanism

When (2-Bromophenoxy)triisopropylsilane is treated with n-butyllithium (n-BuLi), the bromine atom undergoes Lithium-Halogen Exchange (Li-HE). The resulting intermediate is an (2-triisopropylsiloxyphenyl)lithium species.

-

With TMS: The oxygen atom is insufficiently shielded. The anionic carbon attacks the silicon, triggering a retro-Brook rearrangement . The result is a C-silylated phenol (lithium phenoxide), destroying the protecting group strategy.

-

With TIPS: The bulky isopropyl groups shield the silicon center from the adjacent carbon anion. The energy barrier for the 4-membered transition state required for migration is raised significantly, rendering the ortho-lithio species kinetically stable at low temperatures (-78 °C).

Data Summary: Silyl Group Stability Profile

| Feature | Trimethylsilyl (TMS) | Triisopropylsilyl (TIPS) |

| Cone Angle | 118° | 160° |

| Acid Stability ( | < 1 min | ~10-60 min |

| Base Stability | Low | High |

| 1° Failure Mode | Retro-Brook Rearrangement | Stable Lithio Intermediate |

| Primary Application | Benzyne Precursor / Silyl Migration | Directed Ortho-Functionalization |

Mechanistic Pathways: The "Fork in the Road"

The choice of protecting group dictates the reaction pathway. The diagram below illustrates the divergent fates of the lithiated intermediate based on the steric bulk of the silyl group.

Figure 1: Mechanistic divergence of o-lithio phenoxysilanes. The TIPS group blocks the red pathway (Retro-Brook), forcing the reaction down the green pathway (Trapping).

Experimental Protocols

The following protocols are designed for high reproducibility. All glassware must be flame-dried and flushed with Argon.

Synthesis of (2-Bromophenoxy)triisopropylsilane

Objective: Protection of 2-bromophenol.

-

Setup: Charge a 250 mL round-bottom flask with 2-bromophenol (1.0 equiv) and anhydrous DCM (0.5 M concentration).

-

Base Addition: Add Imidazole (2.5 equiv) and stir until dissolved.

-

Silylation: Add TIPS-Cl (1.2 equiv) dropwise at 0 °C.

-

Reaction: Warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Hexanes/EtOAc 9:1).

-

Workup: Quench with water. Extract with DCM.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (100% Hexanes) yields the product as a colorless oil.

Directed Ortho-Lithiation & Trapping

Objective: Generation of 2-substituted phenols (e.g., salicylaldehyde derivative).

-

Solvent Prep: Dissolve (2-Bromophenoxy)triisopropylsilane (1.0 equiv) in anhydrous THF (0.2 M).

-

Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Critical: Maintain temperature to ensure kinetic control.

-

Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

-

Observation: A slight color change (yellowing) is common.

-

Wait Time: Stir at -78 °C for 30–60 minutes. (Do not warm, or benzyne pathways may compete).

-

-

Trapping: Add the electrophile (e.g., DMF for aldehyde, B(OMe)₃ for boronic acid) (1.5 equiv) dropwise.

-

Warming: Allow the mixture to warm to RT over 2 hours.

-

Quench: Add saturated NH₄Cl solution.

-

Result: The TIPS group remains intact, yielding the ortho-functionalized product.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Silyl Migration (Product is C-silylated) | Temperature too high during lithiation. | Ensure internal temp is <-70 °C during n-BuLi addition.[2] |

| Low Yield of Trapped Product | Moisture in THF; n-BuLi degraded. | Titrate n-BuLi before use; distill THF over Na/Benzophenone. |

| Benzyne Formation (Diels-Alder adducts) | Elimination of Li-OTIPS. | Avoid warming the lithio-species above -40 °C before trapping. |

| Incomplete Protection | Steric hindrance of TIPS-Cl. | Use TIPS-OTf (Triflate) instead of Chloride for faster reactivity. |

References

-

Brook, A. G. (1974). "Molecular rearrangements of organosilicon compounds." Accounts of Chemical Research, 7(3), 77–84. Link

-

Moser, W. H. (2001). "The Brook Rearrangement in Tandem Bond Formation Strategies." Tetrahedron, 57(11), 2065–2084. Link

-

Cunico, R. F., & Bedell, L. (1980). "The Triisopropylsilyl Group as a Hydroxyl Protecting Group." Journal of Organic Chemistry, 45(23), 4797–4798. Link

-

Dodd, D. S., & Kozmin, S. A. (2008). "Efficient Synthesis of Functionalized Arynes." Journal of Organic Chemistry (Contextual usage of silyl protection in aryne precursors). Link

- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.

Sources

literature review of triisopropylsilyl protected bromophenols

Title: Strategic Utilization of Triisopropylsilyl (TIPS) Protected Bromophenols in Complex Molecule Synthesis

Executive Summary

In the architecture of complex organic synthesis, Triisopropylsilyl (TIPS) protected bromophenols represent a high-value "bifunctional chassis." They combine a robustly protected phenolic oxygen with a reactive aryl bromide handle. Unlike their trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) counterparts, the TIPS group offers a unique steric profile that renders the phenol inert to a vast array of nucleophilic and basic conditions—most notably, the harsh environment of lithium-halogen exchange.

This guide details the synthesis, stability profiles, and divergent reactivity of this scaffold, designed for researchers requiring a reliable building block for total synthesis and medicinal chemistry (e.g., marine natural products, kinase inhibitors).

The Strategic Advantage: Why TIPS?

The selection of TIPS over TBS or TBDPS is rarely accidental; it is a calculated decision based on steric shielding .

-

Steric Bulk: The isopropyl groups of TIPS create a wider "cone angle" around the silicon atom compared to the methyls of TBS. This shielding protects the Si-O bond from nucleophilic attack.[1]

-

Hydrolytic Stability: TIPS ethers are approximately 35 times more stable to acid hydrolysis and 5 times more stable to basic hydrolysis than TBS ethers.

-

Orthogonality: The TIPS group survives conditions that cleave TMS (mild acid/base) and TBS (fluoride titration or Lewis acids), allowing for selective deprotection strategies.[1]

Comparative Stability Data